molecular formula C20H23N3O6S B2990417 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 941996-37-8

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No. B2990417
CAS RN: 941996-37-8
M. Wt: 433.48
InChI Key: UDJMVGRNYLUFJP-UHFFFAOYSA-N
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Description

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide, also known as CYM50308, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Enzyme Inhibition and Biochemical Applications

Compounds structurally related to 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide have been synthesized and investigated for their inhibitory activity against carbonic anhydrases. For example, novel acridine and bis acridine sulfonamides were synthesized and shown to effectively inhibit cytosolic carbonic anhydrase isoforms II and VII, demonstrating the potential for therapeutic applications in managing conditions like glaucoma, epilepsy, and certain types of cancer (Ulus et al., 2013).

Antidiabetic Potential

Research into the antidiabetic potential of compounds with similar structural features has been conducted, focusing on their ability to inhibit enzymes like α-amylase and α-glucosidase. These studies aim to develop new therapeutic agents for diabetes management by controlling blood sugar levels through enzyme inhibition (Lalpara et al., 2021).

Corrosion Inhibition

The study of N-phenyl-benzamide derivatives, including those with nitro and methoxy substituents, has revealed their effectiveness in inhibiting the acidic corrosion of mild steel. This research offers insights into the development of new corrosion inhibitors for industrial applications, highlighting the role of electron-withdrawing and electron-donating groups on the inhibition efficiency (Mishra et al., 2018).

Gastrointestinal Motility Enhancement

Benzamide derivatives have been synthesized and evaluated for their role as serotonin 4 (5-HT4) receptor agonists, demonstrating their potential to enhance gastrointestinal motility. Such compounds could lead to the development of new prokinetic agents, offering therapeutic benefits for gastrointestinal disorders (Sonda et al., 2003).

properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-22(15-5-3-4-6-15)30(27,28)17-10-7-14(8-11-17)20(24)21-18-13-16(23(25)26)9-12-19(18)29-2/h7-13,15H,3-6H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJMVGRNYLUFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide

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